molecular formula C9H7F3N4 B10907377 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine

Cat. No.: B10907377
M. Wt: 228.17 g/mol
InChI Key: ZEVMTOWMDRCHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring. The presence of the trifluoromethyl group imparts unique electronic properties to the molecule, making it a valuable candidate for various applications.

Preparation Methods

The synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine typically involves the following steps:

Industrial production methods may involve scaling up the above synthetic route with optimizations to improve yield, reduce costs, and ensure environmental safety.

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct electronic and chemical properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-2-8(14-5-6)16-4-3-7(13)15-16/h1-5H,(H2,13,15)

InChI Key

ZEVMTOWMDRCHKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.